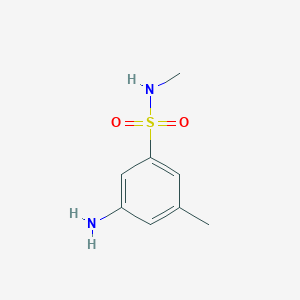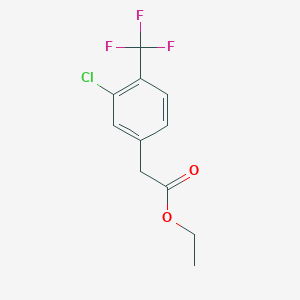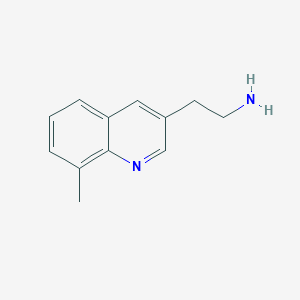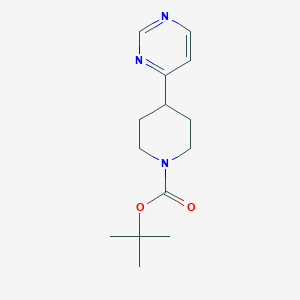![molecular formula C14H21NO B13068095 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol is an organic compound that features a phenol group substituted with an amino group attached to a cyclopropylmethyl moiety and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of alkenes using reagents such as diazo compounds and transition metal catalysts.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Introduction of the Phenol Group: The phenol group can be synthesized through electrophilic aromatic substitution reactions, where a hydroxyl group is introduced to an aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated precursors, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenols
Aplicaciones Científicas De Investigación
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropylmethyl group can introduce strain into the molecule, affecting its reactivity and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Amino(cyclopropyl)methyl]-4-methylphenol
- 2-[Amino(cyclopropyl)methyl]-4-ethylphenol
- 2-[Amino(cyclopropyl)methyl]-4-isopropylphenol
Uniqueness
2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and can influence its biological and chemical properties .
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-[amino(cyclopropyl)methyl]-4-tert-butylphenol |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)10-6-7-12(16)11(8-10)13(15)9-4-5-9/h6-9,13,16H,4-5,15H2,1-3H3 |
Clave InChI |
KJBWLRKYSYDRET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)C(C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


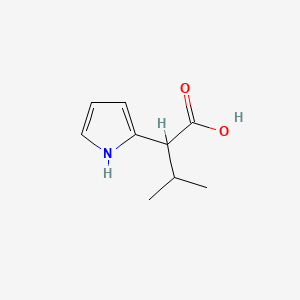

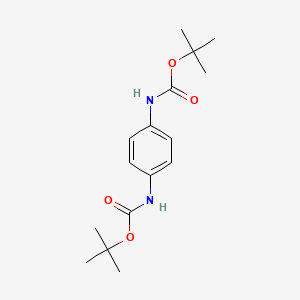

![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)
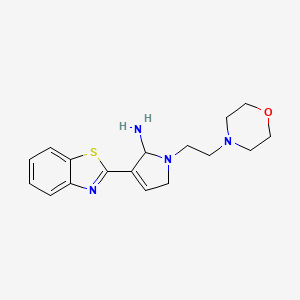
![3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
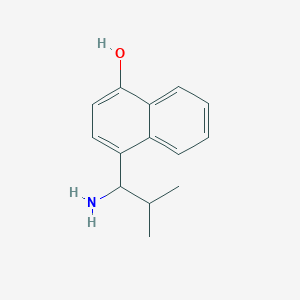
![(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13068058.png)
![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
